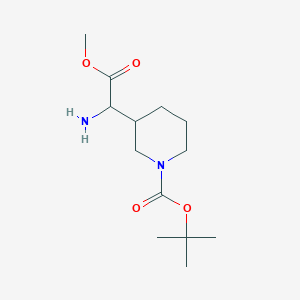
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an amino group, a methoxycarbonyl group, and a tert-butyl ester group attached to a piperidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.
Methoxycarbonylation: The methoxycarbonyl group is typically introduced using methyl chloroformate or dimethyl carbonate in the presence of a base.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxides or nitro derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(Amino-methoxycarbonyl-methyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(Amino-methoxycarbonyl-methyl)-pyrrole-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific piperidine ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds with pyrrolidine or pyrrole rings, the piperidine derivative may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
生物活性
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate (commonly referred to as TBAMOEP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.31 g/mol
- CAS Number : 183742-33-8
Biological Activity Overview
TBAMOEP has been investigated for various biological activities, primarily focusing on its potential as an inhibitor of cholinesterases, which are enzymes that break down acetylcholine in the nervous system. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
The compound's activity is believed to stem from its ability to interact with the active sites of cholinesterase enzymes (AChE and BuChE). The presence of the methoxy and oxoethyl groups enhances its binding affinity, potentially leading to increased acetylcholine levels in synaptic clefts, thereby improving neurotransmission.
Case Studies and Research Findings
-
Cholinesterase Inhibition :
- In vitro studies have demonstrated that TBAMOEP exhibits significant inhibitory activity against both AChE and BuChE. The IC50 values suggest that it is more potent than some currently used cholinesterase inhibitors.
- A comparative study showed that TBAMOEP's inhibitory potency was higher than that of donepezil, a standard treatment for Alzheimer's disease, indicating its potential as a therapeutic agent .
- Neurotoxicity Assessment :
- Blood-Brain Barrier Penetration :
Table 1: Cholinesterase Inhibition Activity of TBAMOEP
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| TBAMOEP | 5.5 | 4.8 |
| Donepezil | 6.2 | 7.0 |
Table 2: Neurotoxicity Profile
| Cell Line | Viability (%) at 100 µM |
|---|---|
| SH-SY5Y | 92 |
| Neuro-2a | 89 |
| CCL-1 | 95 |
特性
IUPAC Name |
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-9(8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFRXCHLLHFCHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














